Gelsemine

Overview

Description

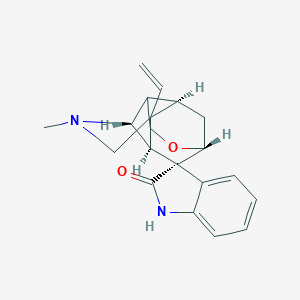

Gelsemine is a natural alkaloid extracted from Gelsemium elegans Benth . It has been shown to penetrate the brain and produce neurological activities, such as anxiolytic and neuralgia-alleviating effects . It has a chemical formula of C20H22N2O2 and a molecular weight of 322.44 g/mol .

Synthesis Analysis

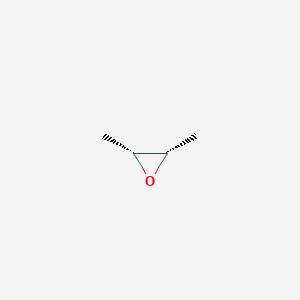

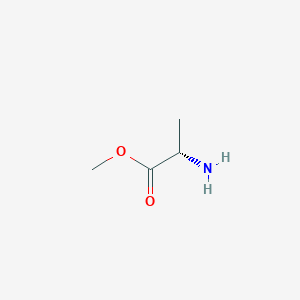

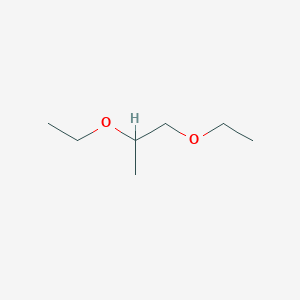

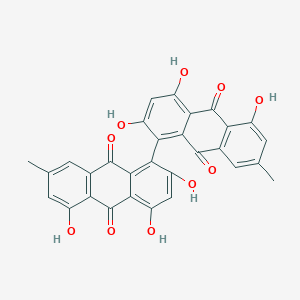

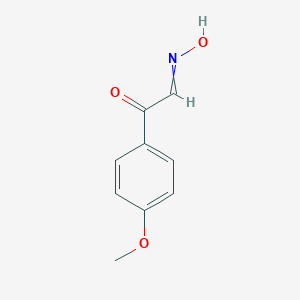

The total synthesis of Gelsemine has been achieved through an organocatalytic Diels–Alder approach . This process includes a highly diastereoselective and enantioselective organocatalytic Diels–Alder reaction, an efficient intramolecular trans-annular aldol condensation furnishing the prolidine ring, and establishing the configuration of the C20 quaternary carbon stereochemical centre . The entire Gelsemine skeleton was constructed through a late-stage intramolecular SN2 substitution .

Molecular Structure Analysis

Gelsemine is an indole alkaloid that contains a hexacyclic cage structure and seven contiguous chiral carbon centres . Its structure was determined by means of nuclear magnetic resonance (NMR) spectroscopic techniques and X-ray crystallographic analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Gelsemine include an organocatalytic Diels–Alder reaction, an intramolecular trans-annular aldol condensation, and a late-stage intramolecular SN2 substitution .

Physical And Chemical Properties Analysis

Gelsemine has a molecular weight of 322.40 . It is a powder that is stable under normal temperatures and pressures .

Scientific Research Applications

Alzheimer’s Disease Treatment

Gelsemine, an indole alkaloid isolated from the plant Gelsemium elegans, has shown effectiveness in alleviating cognitive impairment, suggesting potential applications in treating Alzheimer’s disease .

Pain Management

Traditionally used as an analgesic, Gelsemine has been employed to relieve sciatica and rheumatoid arthritis due to its actions on GlyRs composed of α subunits, which are involved in pain perception .

Anti-Tumor Activities

Gelsemine has demonstrated anti-tumor activities in the digestive tract, indicating a possible role in cancer treatment through a dose-dependent mechanism that suggests a structure-activity relationship .

Pharmacological Research

In-depth research into the chemical components and mechanisms of Gelsemine is crucial for developing promising lead compounds, which could pave the way for extensive clinical applications and safe usage .

Neurological Activities

As a natural compound that can penetrate the brain, Gelsemine exhibits neurological activities such as anxiolytic and neuralgia-alleviating effects, making it a candidate for treating nervous system disorders .

Mechanism of Action

Target of Action

Gelsemine, an indole alkaloid isolated from flowering plants of the genus Gelsemium , primarily targets the mammalian glycine receptor (GlyR) and GABA A receptors (GABA A Rs) . These receptors are ligand-gated ion channels that play crucial roles in the central nervous system (CNS) .

Mode of Action

Gelsemine acts as an agonist for the GlyR and GABA A Rs . It modulates these receptors, leading to an inhibitory postsynaptic potential in neurons following chloride ion influx . This modulation results in varying degrees of muscle relaxation . Gelsemine, koumine, and bicuculline interact with the orthosteric site located in the interface between the α and β subunits of these receptors .

Biochemical Pathways

Gelsemine affects several biochemical pathways. It is involved in phosphorylation reactions and nitric oxide synthesis processes . It also participates in numerous pathways in the pathogenesis of neuropathic pain, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway .

Result of Action

Gelsemine’s action results in significant molecular and cellular effects. It inhibits the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Moreover, Gelsemine increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein . Furthermore, Gelsemine prevents the reduction of PSD-95, a representative post-synaptic protein, induced by β-amyloid (Aβ) oligomer .

Action Environment

The action, efficacy, and stability of Gelsemine can be influenced by environmental factors. It’s worth noting that Gelsemine is a natural alkaloid extracted from Gelsemium elegans Benth., a traditional Chinese medicinal herb . The plant is native to subtropical and tropical regions , suggesting that the compound’s action might be influenced by these environmental conditions.

Safety and Hazards

Future Directions

Gelsemine has potential therapeutic applications in treating nervous system diseases . It has been shown to alleviate neuroinflammation and cognitive impairments in Aβ oligomer-treated mice . This opens a novel perspective for the development of Gelsemine-based therapeutics against Aβ-associated neurodegeneration disorders, including Alzheimer’s disease .

properties

IUPAC Name |

(1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11-,13+,15+,16+,17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYYATWFXNPTRM-QJICHLCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gelsemine | |

Color/Form |

CRYSTALS FROM ACETONE | |

CAS RN |

509-15-9 | |

| Record name | (+)-Gelsemine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gelsemine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gelsemine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GELSEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y13A78Z72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178 °C | |

| Record name | GELSEMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

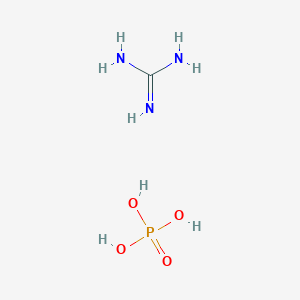

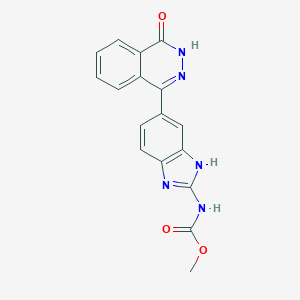

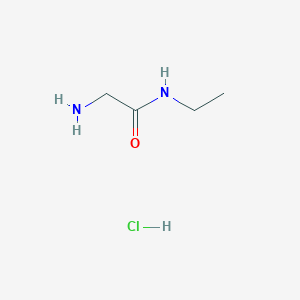

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

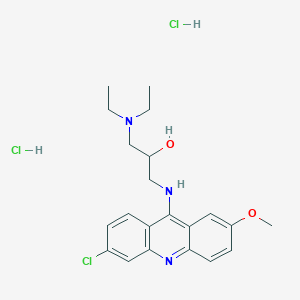

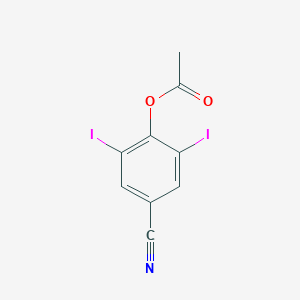

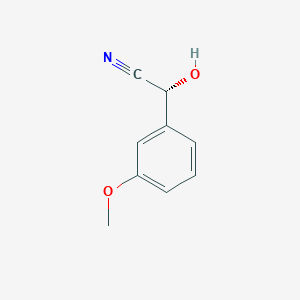

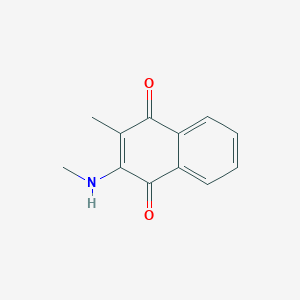

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.